2,6-Dimethylphenyllithium
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Overview
Description
2,6-Dimethylphenyllithium is an organolithium compound with the molecular formula C8H9Li. It is a derivative of phenyllithium, where the phenyl ring is substituted with two methyl groups at the 2 and 6 positions. This compound is commonly used in organic synthesis due to its reactivity and ability to act as a nucleophile in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethylphenyllithium can be synthesized through the reaction of 2,6-dimethylbromobenzene with lithium metal in anhydrous ether or tetrahydrofuran (THF). The reaction typically occurs at low temperatures to prevent side reactions and ensure high yield. The general reaction is as follows:
2,6-Dimethylbromobenzene+Li→this compound+LiBr
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors with controlled environments to maintain the anhydrous and inert conditions required for the reaction. The use of automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylphenyllithium undergoes various types of reactions, including:
Nucleophilic Substitution: It can react with electrophiles such as carbonyl compounds to form alcohols.
Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, to form new carbon-carbon bonds.
Transmetalation: It can transfer its lithium atom to another metal, such as zinc or copper, to form organometallic compounds.
Common Reagents and Conditions:
Solvents: Anhydrous ether or THF.
Temperature: Typically low temperatures (e.g., -78°C) to prevent side reactions.
Reagents: Electrophiles like aldehydes, ketones, and esters.
Major Products:
Alcohols: Formed from reactions with carbonyl compounds.
Organometallic Compounds: Formed through transmetalation reactions.
Scientific Research Applications
2,6-Dimethylphenyllithium is used in various scientific research applications, including:
Organic Synthesis: It is a valuable reagent for forming carbon-carbon bonds in complex organic molecules.
Pharmaceuticals: Used in the synthesis of intermediates for drug development.
Material Science: Employed in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,6-dimethylphenyllithium involves its role as a nucleophile. The lithium atom stabilizes the negative charge on the carbon atom, making it highly reactive towards electrophiles. This reactivity allows it to participate in various nucleophilic addition and substitution reactions, forming new bonds and complex structures .
Comparison with Similar Compounds
Phenyllithium: The parent compound without the methyl substitutions.
2,4-Dimethylphenyllithium: A regioisomer with methyl groups at the 2 and 4 positions.
3,5-Dimethylphenyllithium: A regioisomer with methyl groups at the 3 and 5 positions.
Uniqueness: 2,6-Dimethylphenyllithium is unique due to the steric hindrance provided by the methyl groups at the 2 and 6 positions. This steric effect can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in specific synthetic applications .
Properties
CAS No. |
63509-96-6 |
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Molecular Formula |
C8H9Li |
Molecular Weight |
112.1 g/mol |
IUPAC Name |
lithium;1,3-dimethylbenzene-2-ide |
InChI |
InChI=1S/C8H9.Li/c1-7-4-3-5-8(2)6-7;/h3-5H,1-2H3;/q-1;+1 |
InChI Key |
PUMRXLBRZWGDPH-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=[C-]C(=CC=C1)C |
Origin of Product |
United States |
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